Ethyl 3-cyano-3-phenylpyruvate
Overview
Description
Ethyl 3-cyano-3-phenylpyruvate is a chemical compound with the molecular formula C12H11NO3 . It is also known by other names such as Ethyl 3-cyano-2-oxo-3-phenylpropanoate and Ethyl phenylcyanopyruvate . The molecular weight of this compound is 217.22 g/mol .
Synthesis Analysis
Ethyl 3-cyano-3-phenylpyruvate has been used in the preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile .Molecular Structure Analysis
The linear formula of Ethyl 3-cyano-3-phenylpyruvate is C6H5CH(CN)C(O)CO2C2H5 . The IUPAC name is ethyl 3-cyano-2-oxo-3-phenylpropanoate . The InChI string and the Canonical SMILES string provide more detailed structural information .Physical And Chemical Properties Analysis
Ethyl 3-cyano-3-phenylpyruvate is a solid substance . Its melting point is between 124-128 °C . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and has three hydrogen bond acceptor count .Scientific Research Applications
Photochemical Reactions in Alcoholic Solution Ethyl 3-cyano-3-phenylpyruvate has been studied in photochemical reactions involving cycloalkanones. The photochemical reaction of such compounds in methanol can result in the formation of ω-cyano esters and ω-formyl α,β-unsaturated nitriles (Tokuda, Watanabe, & Itoh, 1978).
Synthesis and Evaluation for Antioxidant and Anti-inflammatory Activities Ethyl 3-cyano-3-phenylpyruvate derivatives have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. Some compounds showed significant antioxidant activity, and their anti-inflammatory activity was comparable to standard drugs like diclofenac (Madhavi & Sreeramya, 2017).
Proton Magnetic Resonance Study The compound has been studied using proton magnetic resonance to understand its isomeric properties. This type of analysis is crucial in determining the structural and chemical properties of ethyl 3-cyano-3-phenylpyruvate (Giralt, López, & Álvarez, 1975).
Crystal Packing and Non-Hydrogen Bonding Interactions Ethyl 3-cyano-3-phenylpyruvate has been observed to exhibit unique crystal packing patterns in its structures, utilizing non-hydrogen bonding interactions like N⋯π and O⋯π interactions. This insight is valuable for understanding the molecular interactions and crystallography of such compounds (Zhang, Wu, & Zhang, 2011).
- used in the synthesis of novel pyridine and pyridazine derivatives. Through a process involving alcoholysis followed by Knoevenagel condensation, ethyl 3-cyano-3-phenylpyruvate derivatives can be transformed into various heterocyclic compounds, which have potential applications in organic chemistry and drug synthesis (Abdelrazek, El‐Din, & Mekky, 2001).
Wittig–SNAr Reactions and Intermediate Formation Ethyl 3-cyano-3-phenylpyruvate is involved in Wittig–SNAr reactions, leading to the formation of various intermediates potentially useful as kinase inhibitors. The reaction process demonstrates high stereoselectivity and efficiency, highlighting the compound's role in advanced organic synthesis (Xu et al., 2015).
Nonlinear Optical and Photophysical Properties A study on chromophores involving ethyl 3-cyano-3-phenylpyruvate revealed insights into their nonlinear optical and photophysical properties. Such studies are pivotal in understanding the potential of these compounds in optical applications and materials science (Li et al., 2013).
Synthesis of Pyranopyrazoles Ethyl 3-cyano-3-phenylpyruvate has been used in the synthesis of pyranopyrazoles, demonstrating the compound's utility in creating diverse heterocyclic structures. This showcases its role in the field of medicinal chemistry and drug development (Babaie & Sheibani, 2011).
Safety and Hazards
Ethyl 3-cyano-3-phenylpyruvate is classified as harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .
properties
IUPAC Name |
ethyl 3-cyano-2-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNRATDDUSMBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289332 | |
Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-3-phenylpyruvate | |
CAS RN |
6362-63-6 | |
Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6362-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyruvic acid, cyanophenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-cyano-3-phenylpyruvate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-cyano-3-phenylpyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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